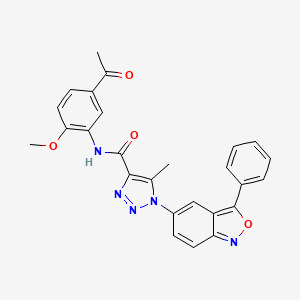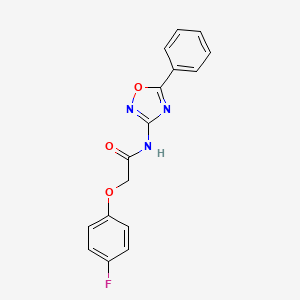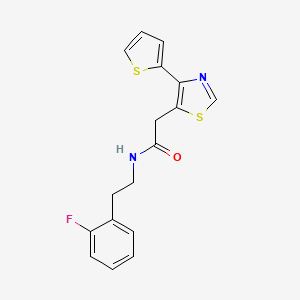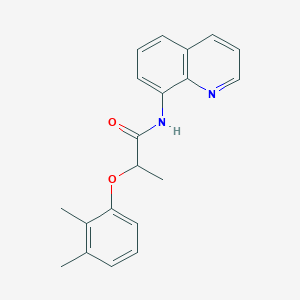![molecular formula C23H23FN4O2 B11330695 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11330695.png)
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-7-(FURAN-2-YL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that features a quinazolinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-7-(FURAN-2-YL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate diamine derivatives with sulfonium salts, followed by further functionalization to introduce the fluorophenyl and furan groups . The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-7-(FURAN-2-YL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to fully saturated analogs.
Aplicaciones Científicas De Investigación
2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-7-(FURAN-2-YL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-7-(FURAN-2-YL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(2-CHLOROACETYL)PIPERAZIN-1-YL)-N-(2-(4-CHLOROPHENYL)-4-OXOQUINAZOLIN-3(4H)-YL)ACETAMIDE
- 1-PHENYL-2-(4-SUBSTITUTED-PIPERAZIN-1-YL)-PROPANOL DERIVATIVES
Uniqueness
2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-7-(FURAN-2-YL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and selectivity for certain targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H23FN4O2 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H23FN4O2/c1-15-22-18(13-16(14-20(22)29)21-7-4-12-30-21)26-23(25-15)28-10-8-27(9-11-28)19-6-3-2-5-17(19)24/h2-7,12,16H,8-11,13-14H2,1H3 |
Clave InChI |
CQZLCQOJNSHTSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4F)CC(CC2=O)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11330616.png)

![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11330638.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-6H,7H, 8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/structure/B11330646.png)
![1-benzyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11330648.png)



![3-[(3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B11330667.png)
![3-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11330672.png)
![7-(2-methylphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11330678.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11330693.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11330694.png)
